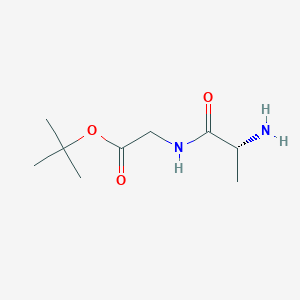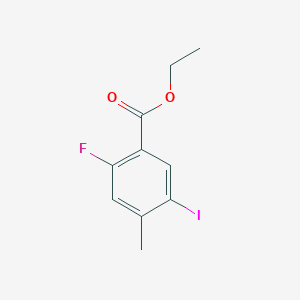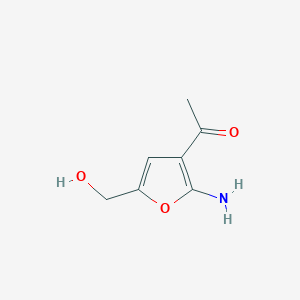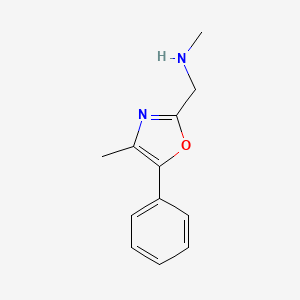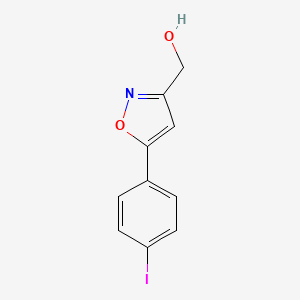![molecular formula C12H14FNO B12853738 2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole CAS No. 811810-59-0](/img/structure/B12853738.png)
2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The presence of a tert-butyl group, a fluorine atom, and a methyl group on the benzo[d]oxazole ring enhances its chemical properties, making it a compound of interest in medicinal chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized using the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an aldehyde in the presence of a base.
Introduction of Substituents: The tert-butyl, fluoro, and methyl groups can be introduced through various substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced oxazole compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic fluorination with Selectfluor; nucleophilic substitution with alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction may produce hydroxylated oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is studied for its potential antimicrobial and anticancer properties.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways. For instance, it could act as an inhibitor of certain kinases or as a modulator of ion channels, thereby affecting cellular signaling and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(tert-Butyl)-6-chlorobenzo[d]oxazole: Similar in structure but with a chlorine atom instead of fluorine.
2-(tert-Butyl)-7-methylbenzo[d]oxazole: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Uniqueness
The presence of the fluorine atom in 2-(tert-Butyl)-6-fluoro-7-methylbenzo[d]oxazole enhances its lipophilicity and metabolic stability, making it more effective in certain biological applications compared to its non-fluorinated counterparts .
Eigenschaften
CAS-Nummer |
811810-59-0 |
|---|---|
Molekularformel |
C12H14FNO |
Molekulargewicht |
207.24 g/mol |
IUPAC-Name |
2-tert-butyl-6-fluoro-7-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C12H14FNO/c1-7-8(13)5-6-9-10(7)15-11(14-9)12(2,3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
QFOCTPFAOAWHHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1OC(=N2)C(C)(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


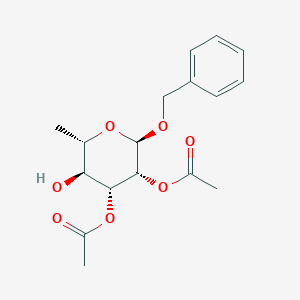

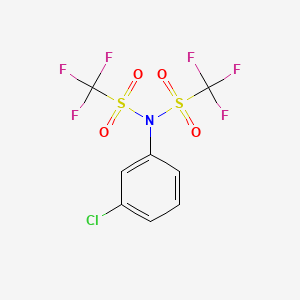
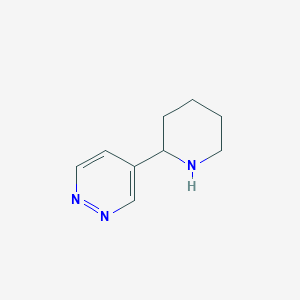
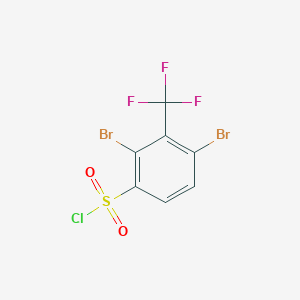
![5-Bromo-4-methylbenzo[d]oxazole](/img/structure/B12853680.png)
![2-(Difluoromethyl)-5-methoxybenzo[d]oxazole](/img/structure/B12853685.png)
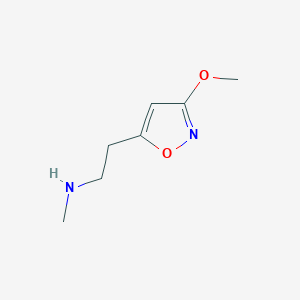
![3-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12853703.png)
